molecular formula C22H16O6 B2896447 Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300556-28-9

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2896447
CAS No.: 300556-28-9
M. Wt: 376.364
InChI Key: COTKCUZZNQUBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a phenyl group at position 2, an ethyl carboxylate at position 3, and a furan-2-carbonyloxy substituent at position 5. The furan-2-carbonyloxy group introduces a heterocyclic ester moiety, which may influence electronic properties and biological activity.

Properties

IUPAC Name

ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-2-25-22(24)19-16-13-15(27-21(23)18-9-6-12-26-18)10-11-17(16)28-20(19)14-7-4-3-5-8-14/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTKCUZZNQUBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where furan-2-carboxylic acid is reacted with phenylacetic acid in the presence of a base such as piperidine, followed by esterification with ethanol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form derivatives such as 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylic acid

  • Reduction: Reduced benzofuran derivatives

  • Substitution: Various substituted benzofurans depending on the introduced functional group

Scientific Research Applications

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

A. Electronic Effects

  • Electron-Donating Groups : Furan-2-carbonyloxy () and acetyloxy () groups may stabilize resonance structures, affecting reactivity.

C. Crystallographic and Physicochemical Properties

  • Intermolecular Interactions : Compounds like ethyl 5-fluoro-3-methylsulfinyl derivatives form hydrogen bonds (C–H···O) and π-π stacking (Cg···Cg distance: 3.743 Å), influencing crystal packing and solubility .
  • Molecular Weight Trends: Higher molecular weights (e.g., 501.49 for hydrazino derivatives ) correlate with increased complexity but may reduce bioavailability.

Biological Activity

Ethyl 5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H18O4
  • Molecular Weight : 314.34 g/mol

This compound features a benzofuran core, which is known for its role in various biological activities, including anti-inflammatory and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, a series of benzofuran-2-carboxylate derivatives demonstrated broad-spectrum antimicrobial activity against various bacterial strains and fungi. Notably, these compounds showed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Research suggests that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that benzofuran derivatives can activate apoptotic pathways in human cancer cells, leading to reduced viability .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzofuran derivatives, including this compound, revealed promising results against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL .

Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines indicated that this compound significantly inhibited cell growth with an IC50 value of approximately 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
Candida albicansEffective inhibition
AnticancerHuman breast cancer cellsIC50 = 15 µM
Various cancer cell linesInduced apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.